molecular formula C10H8FNO B3029734 5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 769965-95-9

5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B3029734
CAS No.: 769965-95-9
M. Wt: 177.17
InChI Key: KTOQUUHQTKCDEM-UHFFFAOYSA-N
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Description

5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of indole derivatives with cyclopropane precursors under specific conditions that promote the formation of the spirocyclic ring. For example, the use of palladium-catalyzed cyclization reactions has been reported to be effective in synthesizing spirocyclic oxindoles .

Industrial Production Methods

Industrial production of 5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxindole derivatives, while substitution reactions can produce a range of fluorinated compounds.

Scientific Research Applications

5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug with a similar fluorinated structure.

    Spirocyclic Oxindoles: A class of compounds with similar spirocyclic structures but different functional groups.

Uniqueness

5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure and the presence of a fluorine atom, which can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

5-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOQUUHQTKCDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729195
Record name 5'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769965-95-9
Record name 5'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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